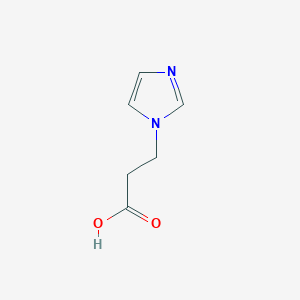

3-(1H-imidazol-1-yl)propanoic acid

説明

This compound is a natural product found in Coprinopsis atramentaria with data available.

特性

IUPAC Name |

3-imidazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6(10)1-3-8-4-2-7-5-8/h2,4-5H,1,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFNAZLYGOOSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383348 | |

| Record name | 3-(1H-imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18999-45-6 | |

| Record name | 3-(1H-imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-imidazol-1-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-imidazol-1-yl)propanoic acid, a heterocyclic compound of interest in various scientific domains. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines methods for its analytical characterization, and discusses its biological relevance. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound, with the CAS Number 18999-45-6, is a propanoic acid derivative featuring an imidazole ring linked via a nitrogen atom.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18999-45-6 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Melting Point | 147-149 °C | |

| Density | 1.268 g/cm³ | |

| Boiling Point | 390.881 °C at 760 mmHg | |

| Flash Point | 190.198 °C | |

| Form | Solid | [1] |

Safety and Handling: This compound is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis

A common and effective method for the synthesis of this compound is the aza-Michael addition of imidazole to an acrylic acid derivative. This reaction provides a direct route to the desired product.

Experimental Protocol: Michael Addition of Imidazole to Acrylic Acid

This protocol outlines the synthesis of this compound via the Michael addition of imidazole to acrylic acid.

Materials:

-

Imidazole

-

Acrylic acid

-

Suitable solvent (e.g., acetonitrile, DMF)

-

Base catalyst (optional, e.g., DBU, triethylamine)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve imidazole (1.0 eq) in the chosen solvent.

-

Add acrylic acid (1.1 eq) to the solution. If a catalyst is used, it can be added at this stage (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a basic catalyst was used, neutralize the mixture.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the analysis of this compound.

Experimental Protocol:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

¹H NMR (in D₂O): Expected signals would include those for the three imidazole protons and the two methylene groups of the propanoic acid chain. The chemical shifts will be influenced by the solvent and pH.

-

¹³C NMR (in D₂O): Expected signals would correspond to the three imidazole carbons, the two methylene carbons, and the carboxyl carbon.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would be expected to show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 141.06.

Biological Context and Activity

This compound is known to be a metabolite of the essential amino acid L-histidine and has been detected in human urine and feces. It is important to distinguish this compound from its isomers, particularly 3-(1H-imidazol-4-yl)propanoic acid and 3-(1H-imidazol-5-yl)propanoic acid, which are often collectively referred to as "imidazole propionate" in biological literature.

Histidine Metabolism

L-histidine can be metabolized through various pathways in the human body. While the major catabolic pathway involves the enzyme histidase, alternative pathways can lead to the formation of various imidazole-containing compounds. The formation of this compound from histidine is a less characterized pathway compared to the formation of its 4- and 5-yl isomers.

Distinction from Gut Microbiota-Derived "Imidazole Propionate"

A significant body of research has focused on "imidazole propionate," a metabolite produced by the gut microbiota from histidine. This microbial metabolite has been linked to the pathogenesis of metabolic diseases, including type 2 diabetes and atherosclerosis, through the impairment of insulin signaling via the mTORC1 pathway. It is crucial to note that the "imidazole propionate" implicated in these studies is primarily the 4- or 5-yl isomer, not the 1-yl isomer which is the subject of this guide. The biological activity of this compound itself is not as well-documented in the context of these signaling pathways.

Metabolic Relationship Diagram:

Caption: Simplified diagram of L-histidine metabolism, highlighting the different isomers of imidazole propanoic acid.

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis is achievable through standard organic chemistry reactions such as the Michael addition. While its role as a human metabolite of histidine is established, its specific biological functions and involvement in signaling pathways are less clear compared to its isomers produced by the gut microbiota. Further research is warranted to fully elucidate the biological significance of this particular isomer. This guide provides a foundational resource for scientists and researchers to build upon in their future investigations of this intriguing molecule.

References

Synthesis of 3-(1H-imidazol-1-yl)propanoic Acid from Imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(1H-imidazol-1-yl)propanoic acid, a valuable building block in pharmaceutical development, starting from imidazole. The primary and most efficient synthetic route involves a two-step process: the aza-Michael addition of imidazole to an acrylate ester, followed by the hydrolysis of the resulting ester. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a workflow diagram for clarity.

Overview of the Synthetic Pathway

The synthesis of this compound from imidazole is efficiently achieved through a consecutive two-step process. The first step is an aza-Michael addition, a conjugate addition of the secondary amine-like nitrogen of the imidazole ring to an α,β-unsaturated carbonyl compound, typically an acrylate ester such as methyl or ethyl acrylate. This reaction is known for its high atom economy and often proceeds with high yield. The subsequent step involves the hydrolysis of the propanoate ester to the corresponding carboxylic acid. Both acid- and base-catalyzed hydrolysis methods are viable, with the choice often depending on the desired work-up conditions and the stability of the starting materials and products.

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the two-step synthesis of this compound.

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity/Notes |

| 1. Aza-Michael Addition | Imidazole, Methyl Acrylate | Methyl 3-(1H-imidazol-1-yl)propanoate | None | None | 80 | 5 | 98 | Product solidifies upon cooling. |

| 2. Ester Hydrolysis | Methyl 3-(1H-imidazol-1-yl)propanoate | This compound | Water/Methanol | NaOH | Reflux | 1-3 | High | Yield is typically high but varies with work-up. |

Experimental Protocols

Step 1: Synthesis of Methyl 3-(1H-imidazol-1-yl)propanoate (Aza-Michael Addition)

This protocol is adapted from a solvent- and catalyst-free method, which is advantageous for its simplicity and high yield.

Materials:

-

Imidazole

-

Methyl acrylate

-

Schlenk tube or other sealable reaction vessel

-

Magnetic stirrer and heating plate

Procedure:

-

In a 10 mL Schlenk tube, combine imidazole (1.0 equivalent) and methyl acrylate (1.2 equivalents).

-

Seal the tube and heat the suspension to 80°C with constant stirring. The imidazole is expected to dissolve within approximately 3 minutes.

-

Continue heating at 80°C for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methyl acrylate under reduced pressure. The resulting yellowish oil will solidify upon standing.

Step 2: Synthesis of this compound (Ester Hydrolysis)

This protocol outlines a general procedure for the base-catalyzed hydrolysis of the intermediate ester.

Materials:

-

Methyl 3-(1H-imidazol-1-yl)propanoate

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Methanol

-

Hydrochloric acid (HCl) for neutralization

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

pH meter or pH paper

Procedure:

-

Dissolve the crude methyl 3-(1H-imidazol-1-yl)propanoate from Step 1 in a minimal amount of methanol in a round-bottom flask.

-

Add an excess of sodium hydroxide solution (e.g., 2 M) to the flask.

-

Heat the mixture to reflux with stirring for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the hydrolysis is complete, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Carefully neutralize the remaining aqueous solution to a pH of approximately 7 with hydrochloric acid. The product may precipitate at this stage.

-

If the product precipitates, it can be collected by filtration, washed with cold water, and dried. If it remains in solution, the water can be evaporated to yield the crude product, which can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Relationships in the Synthesis

The synthetic strategy relies on the inherent nucleophilicity of the imidazole nitrogen and the electrophilic nature of the β-carbon in the acrylate ester. The subsequent hydrolysis is a standard transformation in organic synthesis.

Caption: Logical flow of the two-step synthesis.

3-(1H-imidazol-1-yl)propanoic acid structural formula and isomers

An In-depth Technical Guide to 3-(1H-imidazol-1-yl)propanoic Acid

This guide provides a comprehensive overview of this compound, covering its structural properties, isomers, physicochemical data, experimental protocols for its synthesis, and its relevance in biological pathways. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Structural Formula and Chemical Identity

This compound is a heterocyclic compound featuring an imidazole ring linked via a nitrogen atom to a propanoic acid tail. The imidazole ring is an aromatic five-membered heterocycle with two nitrogen atoms. The linkage at the N-1 position of the imidazole ring is a key structural feature.

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₈N₂O₂

-

Molecular Weight: 140.14 g/mol

-

CAS Number: 18999-45-6

The structural formula is as follows:

Isomerism

This compound has several isomers, which can be broadly categorized as positional, functional, and structural isomers.

-

Positional Isomers: These isomers differ in the point of attachment of the propanoic acid group to the imidazole ring. The most common positional isomer is 3-(1H-imidazol-4-yl)propanoic acid (also known as imidazole-4-propionic acid), a metabolite of histidine.[1]

-

Structural Isomers: These include compounds with the same molecular formula but different connectivity or branching. Examples include derivatives with substituents on the imidazole ring or the propanoic acid chain, such as:

-

Functional Isomers: Carboxylic acids are functionally isomeric with esters. An example with the same molecular formula would be methyl 2-(1H-imidazol-1-yl)acetate .

Physicochemical Data

Quantitative data for this compound and its common positional isomer are summarized below. It is important to distinguish between experimental data for the specific N-1 isomer and computed data or data for other isomers.

| Property | This compound | 3-(1H-imidazol-4-yl)propanoic acid | Notes |

| Molecular Formula | C₆H₈N₂O₂ | C₆H₈N₂O₂ | - |

| Molecular Weight | 140.14 g/mol | 140.14 g/mol | - |

| Physical Form | Solid | Solid | - |

| Melting Point | Not available | 206-208 °C | Data for the 4-yl isomer. |

| Boiling Point | 202-204 °C[5] | 427.4±20.0 °C (Predicted) | Data for the 1-yl isomer appears low and may be from a specific source under vacuum. |

| Density | 1.098 g/cm³[5] | 1.335±0.06 g/cm³ (Predicted) | Data for the 1-yl isomer is from a chemical supplier. |

| pKa | Not available | 4.14±0.10 (Predicted) | Acidity of the carboxylic acid group. |

| LogP (Computed) | 0.1[6] | -0.2 | Indicates relative hydrophilicity. |

Experimental Protocols

The synthesis of this compound is most commonly achieved via a Michael addition reaction. This involves the conjugate addition of imidazole to an acrylic acid derivative.

Protocol: Synthesis via Michael Addition

This protocol describes a two-step synthesis involving the Michael addition of imidazole to an acrylate ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Methyl 3-(1H-imidazol-1-yl)propanoate

-

Reactants & Reagents:

-

Procedure:

-

In a round-bottom flask, dissolve imidazole (1.0 eq) in DMF.

-

Add the basic catalyst (e.g., DBU, 0.1 eq) to the solution and stir.

-

Slowly add methyl acrylate (1.1 eq) to the reaction mixture at room temperature.[3][7]

-

Stir the reaction mixture at a controlled temperature (e.g., 50°C) for several hours (e.g., 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography.

-

Step 2: Hydrolysis to this compound

-

Reactants & Reagents:

-

Methyl 3-(1H-imidazol-1-yl)propanoate (from Step 1)

-

Base (e.g., Lithium hydroxide, Sodium hydroxide) or Acid (e.g., Hydrochloric acid)

-

Solvent (e.g., Water, Methanol/Water mixture)

-

-

Procedure (Base Hydrolysis):

-

Dissolve the ester from Step 1 in a mixture of methanol and water.

-

Add an aqueous solution of NaOH (e.g., 2M, 1.5 eq) to the ester solution.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Carefully acidify the remaining aqueous solution with HCl (e.g., 1M) to a pH of approximately 6-7.

-

The product may precipitate upon neutralization. If not, concentrate the solution and purify the resulting solid by recrystallization to obtain pure this compound.

-

Biological Significance and Pathways

While this compound itself is noted as a metabolite found in human urine and faeces, its isomers are well-established components of the histidine degradation pathway.[1] Understanding this pathway provides crucial context for the biological relevance of imidazole-containing propanoic acids. The degradation of histidine in the liver is a key metabolic route that connects amino acid catabolism with the citric acid cycle.

The diagram below illustrates the major steps in the catabolism of L-Histidine, which produces related imidazole propanoic acid isomers.

Caption: Metabolic pathway of L-Histidine degradation.

This pathway shows the conversion of histidine to glutamate, which can then enter central carbon metabolism.[9][10] The intermediates, such as urocanate (an imidazole acrylic acid) and 4-imidazolone-5-propionate, are structural relatives of the title compound and highlight the biochemical importance of this class of molecules.

References

- 1. ZFIN ChEBI: this compound [zfin.org]

- 2. 1H-Imidazole-1-propanoic acid, alpha-hydroxy-, (S)- | C6H8N2O3 | CID 21146169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Michael Addition of Imidazole to α, β -Unsaturated Carbonyl/Cyano Compound [benthamopen.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chembk.com [chembk.com]

- 6. Imidazole propionate | C6H7N2O2- | CID 6984337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]

- 8. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 10. Histidine - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 3-(1H-imidazol-1-yl)propanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the expected spectroscopic characteristics of 3-(1H-imidazol-1-yl)propanoic acid, a molecule of interest in various scientific domains. Due to the limited availability of published experimental spectra for this specific compound in readily accessible databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known spectral properties of its constituent functional groups: an imidazole ring and a carboxylic acid moiety. Detailed, generalized experimental protocols for acquiring such spectra are also presented to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1.1.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the propanoic acid chain.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (imidazole) | ~7.5 - 8.0 | Singlet | 1H |

| H-4/H-5 (imidazole) | ~7.0 - 7.5 | Doublet/Doublet | 2H |

| -CH2-N- | ~4.2 - 4.5 | Triplet | 2H |

| -CH2-COOH | ~2.7 - 3.0 | Triplet | 2H |

| -COOH | ~10 - 12 | Broad Singlet | 1H |

1.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~170 - 180 |

| C-2 (imidazole) | ~135 - 140 |

| C-4/C-5 (imidazole) | ~120 - 130 |

| -CH2-N- | ~45 - 50 |

| -CH2-COOH | ~30 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm-1) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |

| C-H (imidazole) | Stretch | 3150 - 3100 | Medium |

| C-H (alkane) | Stretch | 3000 - 2850 | Medium |

| Carboxylic Acid C=O | Stretch | 1725 - 1700 | Strong |

| C=N, C=C (imidazole) | Stretch | 1600 - 1450 | Medium |

| C-N (imidazole) | Stretch | 1300 - 1200 | Medium |

| C-O (carboxylic acid) | Stretch | 1320 - 1210 | Strong |

| O-H (carboxylic acid) | Bend | 1440 - 1395 and 950 - 910 | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M+H]+ | 141.06 | Molecular ion with a proton (positive ion mode) |

| [M-H]- | 139.05 | Molecular ion without a proton (negative ion mode) |

| [M-COOH]+ | 95.06 | Fragment from loss of the carboxyl group |

| [C3H3N2]+ | 67.03 | Imidazole ring fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propanoic-2,2,3,3-d4 acid, sodium salt (TSP) for aqueous solutions, for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. Data Acquisition

-

Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For 1H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

For 13C NMR, a proton-decoupled experiment is typically performed. A larger number of scans will be required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

2.2.2. Data Acquisition

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over the range of 4000-400 cm-1.

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

2.3.1. Sample Preparation

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture.

-

The choice of solvent will depend on the ionization technique used.

2.3.2. Data Acquisition

-

Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]+) and deprotonated ([M-H]-) molecular ions, respectively.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural elucidation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has provided a predictive overview of the NMR, IR, and mass spectrometry data for this compound, alongside generalized experimental protocols for data acquisition. While direct experimental spectra are currently scarce in the public literature, the information presented here serves as a valuable resource for researchers working with this compound, enabling them to anticipate spectral features and design appropriate analytical strategies for its characterization. The successful application of these techniques is fundamental for confirming the identity, purity, and structure of this and other molecules in drug discovery and development.

A Technical Guide to the Solubility of 3-(1H-imidazol-1-yl)propanoic Acid for Researchers and Drug Development Professionals

Introduction

Predicted Solubility Profile

Based on its chemical structure, which contains both a polar carboxylic acid group and a basic imidazole ring, 3-(1H-imidazol-1-yl)propanoic acid is expected to exhibit amphoteric properties. Its solubility is therefore anticipated to be pH-dependent. It is predicted to be soluble in aqueous acidic and basic solutions due to salt formation. The presence of the imidazole and carboxylic acid moieties also suggests potential solubility in polar organic solvents. One source notes that it is "soluble in many organic solvents," though without providing specific details.[1]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of solvents is not published. The following table is presented as a template for researchers to populate with their experimentally determined data.

| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Method |

| Water | Polar Protic | 25 | Data to be determined | Shake-Flask |

| Ethanol | Polar Protic | 25 | Data to be determined | Shake-Flask |

| Methanol | Polar Protic | 25 | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Shake-Flask |

| Acetonitrile | Polar Aprotic | 25 | Data to be determined | Shake-Flask |

| Acetone | Polar Aprotic | 25 | Data to be determined | Shake-Flask |

| Dichloromethane | Nonpolar | 25 | Data to be determined | Shake-Flask |

| Hexane | Nonpolar | 25 | Data to be determined | Shake-Flask |

| 0.1 M HCl | Aqueous Acid | 25 | Data to be determined | Shake-Flask |

| 0.1 M NaOH | Aqueous Base | 25 | Data to be determined | Shake-Flask |

Experimental Protocols

Qualitative Solubility Determination

A systematic qualitative analysis is the first step in understanding the solubility profile of this compound. This can be achieved by observing its solubility in a range of solvents representing different polarity and pH characteristics.[2][3][4]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Water (deionized)

-

Diethyl ether

-

5% (w/v) Sodium hydroxide solution

-

5% (w/v) Sodium bicarbonate solution

-

5% (v/v) Hydrochloric acid solution

-

Concentrated sulfuric acid (handle with extreme care)

Procedure:

-

Water Solubility: To approximately 25 mg of this compound in a test tube, add 0.75 mL of deionized water in portions. After each addition, vortex the tube vigorously. Observe if the compound dissolves completely.[4]

-

pH of Aqueous Solution: If the compound is water-soluble, test the pH of the solution using pH paper to determine if it is acidic, basic, or neutral.[5]

-

Ether Solubility: In a separate test tube, repeat the process with 0.75 mL of diethyl ether.[4]

-

Aqueous Base Solubility: If the compound is insoluble in water, test its solubility in 5% NaOH and 5% NaHCO3 solutions separately, following the same procedure. Solubility in 5% NaOH but not in 5% NaHCO3 suggests a weakly acidic compound, while solubility in both indicates a strongly acidic compound.[2]

-

Aqueous Acid Solubility: If the compound is insoluble in water, test its solubility in 5% HCl. Solubility in this medium is indicative of a basic functional group (like the imidazole ring).[2]

-

Sulfuric Acid Solubility: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated by the strong acid, such as those containing nitrogen, oxygen, or double/triple bonds.[3]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the original concentration of the compound in the undiluted supernatant to determine its solubility in the chosen solvent at the specified temperature.

Logical Workflow for Solubility Assessment in Drug Development

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in the context of early drug development.

This workflow begins with initial qualitative screening to get a broad understanding of the compound's solubility. This is followed by more rigorous quantitative methods like kinetic and thermodynamic solubility determination. A pH-solubility profile is crucial for ionizable compounds. This data then informs the biopharmaceutical classification and guides the formulation strategy for preclinical and subsequent clinical studies.

References

The Discovery and History of 3-(1H-imidazol-1-yl)propanoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-(1H-imidazol-1-yl)propanoic acid, a significant metabolite in the study of gut microbiome-host interactions and metabolic diseases. While the initial discovery is rooted in early metabolic studies of histidine, its importance has been recently highlighted through research linking gut microbial metabolism to host physiology and pathology. This document details its biochemical origins, a representative synthetic pathway, and its emerging role in cell signaling. All quantitative data are presented in structured tables, and key experimental protocols are described.

Discovery and History

The history of this compound is intertwined with the study of histidine metabolism. It is recognized as a metabolite of histidine, found in human urine and feces. Its discovery was not a singular event but rather an emergence from the broader investigation of amino acid catabolism. More recently, it has been identified as a key product of gut microbial metabolism, often referred to in literature as imidazole propionate (ImP).

The primary pathway for histidine degradation in vertebrates does not lead to this compound, but rather to glutamic acid. However, certain gut microorganisms metabolize histidine through an alternative pathway. This microbial pathway involves the deamination of histidine to urocanic acid, which is then reduced to imidazole propionate. This distinction is crucial, as the production of this compound is now understood to be a marker of specific gut microbial activities. Its association with metabolic conditions such as type 2 diabetes has brought it to the forefront of research into the gut-heart-brain axis.

Biochemical Production and Signaling Pathway

Microbial Histidine Metabolism

The production of this compound is a key metabolic activity of the gut microbiota. The pathway begins with dietary histidine, which is first converted to urocanic acid. Subsequently, the microbial enzyme urocanate reductase catalyzes the reduction of urocanic acid to yield this compound.

Impact on Host Cell Signaling

Recent studies have elucidated a signaling pathway through which microbially-produced this compound can impair host insulin signaling. It has been shown to activate the mTORC1 pathway, which in turn leads to the phosphorylation of p70S6K. This cascade results in the downregulation of insulin receptor substrate 1 (IRS-1) and IRS-2, key components of the insulin signaling pathway, thereby contributing to insulin resistance.

Synthesis and Characterization

While this compound is commercially available from various suppliers, a dedicated first synthesis publication with detailed experimental protocols remains elusive in the readily available scientific literature. However, a representative synthesis can be proposed based on established methods for the N-alkylation of imidazole. The most common approach involves the reaction of imidazole with a 3-halopropanoic acid or its ester, followed by hydrolysis if an ester is used.

Representative Synthetic Workflow

A plausible and commonly employed method for the synthesis of N-substituted imidazoles is the reaction of imidazole with an alkyl halide in the presence of a base. For this compound, this would involve the reaction of imidazole with 3-bromopropanoic acid.

In-Depth Technical Guide on the Safe Handling of 3-(1H-imidazol-1-yl)propanoic acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

3-(1H-imidazol-1-yl)propanoic acid is a chemical that requires careful handling due to its potential health hazards. Based on available data, it is classified as causing skin and serious eye irritation, being harmful if swallowed, and potentially causing respiratory irritation.[1]

GHS Hazard Classification

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Data compiled from multiple supplier safety information.

Signal Word: Warning[2]

Hazard Pictograms

(GHS07: Exclamation Mark)

Physical and Chemical Properties

Limited specific quantitative data for the physical and chemical properties of this compound is publicly available. The following table summarizes the known information.

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Appearance | Solid (Form may vary) |

| CAS Number | 18999-45-6 |

Safe Handling and Storage

Adherence to strict laboratory safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this chemical. The following PPE is the minimum recommended standard:

| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile rubber). | Fully buttoned laboratory coat. | For nuisance exposures or if dust is generated, a particle respirator (e.g., N95) may be appropriate. |

| Dissolving in Solvents | Chemical safety goggles. A face shield is recommended if splashing is a risk. | Chemical-resistant gloves (e.g., nitrile rubber). | Chemical-resistant apron over a laboratory coat. | All operations should be conducted in a certified chemical fume hood. |

| Running Reactions | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile rubber). | Chemical-resistant apron over a laboratory coat. | All operations must be performed within a chemical fume hood. |

| Waste Disposal | Chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile rubber). | Laboratory coat. | Work should be performed in a well-ventilated area, preferably a chemical fume hood. |

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials, such as strong oxidizing agents.

-

Containers should be clearly labeled with the chemical name and associated hazards.

Experimental Protocols

The following are generalized experimental protocols for the safe handling of this compound. These should be adapted to specific experimental needs and institutional guidelines.

Weighing and Solution Preparation

-

Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is operational.

-

Weighing: To prevent the dispersal of dust, conduct all weighing of the solid compound within the chemical fume hood or using a balance with a draft shield.

-

Transfer: Use a clean spatula for transferring the solid. Avoid creating dust.

-

Dissolving: Place the receiving vessel in the fume hood. Slowly add the weighed solid to the solvent. If necessary, use a funnel to prevent spills.

-

Cleaning: Decontaminate the spatula and any other equipment used with an appropriate solvent. Clean the work surface thoroughly.

Accidental Release Measures

-

Small Spills: For a small spill that can be cleaned up quickly, and if you are trained to do so, wear appropriate PPE. Carefully sweep or vacuum the solid material, avoiding dust generation. Place the collected material into a sealed, labeled container for hazardous waste disposal.

-

Large Spills: In the event of a large spill, evacuate the area immediately. Alert others in the vicinity and contact your institution's EHS department. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

-

Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.

-

Disposal: Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

First-Aid Measures

In case of exposure, seek immediate medical attention and provide the attending physician with this safety information.

| Route of Exposure | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Toxicological Information

Visualized Workflows and Relationships

Safe Handling Workflow

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

Hazard and Response Logical Relationship

Caption: A diagram illustrating the relationship between the hazards of the compound and the necessary safety responses.

References

A Technical Guide to High-Purity 3-(1H-imidazol-1-yl)propanoic Acid for Research and Development

Introduction: 3-(1H-imidazol-1-yl)propanoic acid (CAS No: 104190-36-5) is a heterocyclic building block of significant interest in pharmaceutical research and drug development. Its structure, featuring both a carboxylic acid and an imidazole moiety, makes it a versatile intermediate for synthesizing a wide range of more complex molecules. The imidazole ring is a known pharmacophore that can participate in hydrogen bonding and act as a ligand for metal ions, while the propanoic acid tail allows for straightforward derivatization, such as amide or ester formation.[1][2] This guide provides an in-depth overview of commercial suppliers, analytical protocols, and experimental workflows relevant to the procurement and use of high-purity this compound.

Commercial Suppliers and Product Specifications

Sourcing high-purity starting materials is a critical first step in any research or drug development pipeline. Several chemical suppliers offer this compound, typically with purity levels suitable for research and development purposes. The following table summarizes key quantitative data from prominent commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity information.

| Supplier | Brand/Grade | CAS Number | Purity | Available Quantities |

| Thermo Fisher Scientific | Thermo Scientific™ | 104190-36-5 | ≥97% | 250 mg, 1 g[3][4] |

| Sigma-Aldrich | AldrichCPR | 104190-36-5 | Not Specified* | 250 mg |

| BLDpharm | N/A | 96144-21-7 | Not Specified | Inquire |

| Various (via ChemBK) | Various | 104190-36-5 | Not Specified | Inquire[2] |

Note: Sigma-Aldrich specifies that for its AldrichCPR product line, it does not collect analytical data and the buyer is responsible for confirming purity.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, purification, and quality control of this compound. The following sections outline relevant protocols adapted from established chemical literature.

Synthesis Protocol: Modified Ullmann Condensation

This protocol is adapted from a general method for the copper-catalyzed N-arylation of imidazoles, a common route for synthesizing N-substituted imidazole derivatives.[1]

Reaction Scheme: Acrylic Acid + Imidazole → this compound

Materials & Reagents:

-

Imidazole

-

Acrylic Acid

-

Copper(I) iodide (CuI) catalyst

-

Potassium Carbonate (K₂CO₃) as base

-

Dimethylformamide (DMF) as solvent

-

Ethyl acetate (for extraction)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine imidazole (1.0 eq), acrylic acid (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants.

-

Reaction: Stir the mixture at room temperature for 10 minutes. Heat the reaction to 80-100°C and maintain for 12-24 hours. Monitor progress using Thin-Layer Chromatography (TLC).[1]

-

Work-up: After the reaction cools to room temperature, pour the mixture into deionized water. Acidify the solution to a pH of ~5-6 with 1 M HCl to protonate the carboxylic acid, which may induce precipitation.[1]

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.[1]

-

Washing: Wash the combined organic layers with deionized water, followed by brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[1]

Purification Protocol: Recrystallization or Column Chromatography

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield high-purity crystals.

-

Column Chromatography: For more rigorous purification, silica gel column chromatography can be employed. A solvent gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective for separating the polar product from non-polar impurities.

Quality Control (QC) Methodologies

Ensuring the purity and identity of the compound is paramount. The following are standard QC techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: Used to separate, identify, and quantify each component in a mixture. Purity is determined by comparing the area of the product peak to the total area of all peaks.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detector at a wavelength of ~210 nm.

-

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Principle: Provides detailed information about the structure and chemical environment of hydrogen atoms in the molecule, confirming its identity.

-

Sample Preparation: Dissolve a small sample (~5-10 mg) in a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.

-

Expected Signals: The spectrum should show characteristic peaks for the imidazole ring protons and the aliphatic protons of the propanoic acid chain.

-

-

Mass Spectrometry (MS):

-

Principle: Measures the mass-to-charge ratio (m/z) of ions to confirm the molecular weight of the compound.

-

Method: Electrospray ionization (ESI) is a common technique. The expected molecular weight for C₆H₈N₂O₂ is 140.14 g/mol . The spectrum should show a prominent peak at m/z = 141.15 corresponding to the protonated molecule [M+H]⁺.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.it]

Methodological & Application

Synthesis of 3-(1H-imidazol-1-yl)propanoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 3-(1H-imidazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The imidazole moiety is a key pharmacophore, and its combination with a propanoic acid linker allows for further derivatization and incorporation into larger molecular scaffolds. The synthesis detailed herein follows a two-step process: a Michael addition of imidazole to an acrylate ester, followed by ester hydrolysis to yield the final carboxylic acid.

Reaction Scheme

The overall synthetic route involves the 1,4-conjugate addition of imidazole to an acrylate ester, such as ethyl acrylate, to form the corresponding propanoate ester. Subsequent hydrolysis of the ester under basic conditions yields the target molecule, this compound.

Step 1: Michael Addition Imidazole + Ethyl Acrylate → Ethyl 3-(1H-imidazol-1-yl)propanoate

Step 2: Ester Hydrolysis Ethyl 3-(1H-imidazol-1-yl)propanoate → this compound

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on reaction scale and optimization of conditions.

| Parameter | Value |

| Starting Materials | |

| Imidazole | 1.0 eq |

| Ethyl Acrylate | 1.1 eq |

| Sodium Hydroxide | 2.0 eq |

| Reaction Conditions | |

| Michael Addition Temperature | Room Temperature |

| Michael Addition Time | 24-48 hours |

| Hydrolysis Temperature | 80-90 °C |

| Hydrolysis Time | 4-6 hours |

| Product Characterization | |

| Expected Molecular Weight | 140.14 g/mol |

| Typical Overall Yield | 70-85% |

| Purity (by NMR) | >95% |

Detailed Experimental Protocol

Materials and Reagents:

-

Imidazole

-

Ethyl acrylate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of Ethyl 3-(1H-imidazol-1-yl)propanoate (Michael Addition)

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (1.0 eq) in ethanol (100 mL).

-

To this solution, add ethyl acrylate (1.1 eq) dropwise at room temperature while stirring.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(1H-imidazol-1-yl)propanoate as an oil. This crude product can be used directly in the next step without further purification.

Step 2: Synthesis of this compound (Ester Hydrolysis)

-

To the crude ethyl 3-(1H-imidazol-1-yl)propanoate, add a solution of sodium hydroxide (2.0 eq) in deionized water (100 mL).

-

Attach a reflux condenser to the flask and heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours.

-

After the hydrolysis is complete (as monitored by TLC), cool the reaction mixture to room temperature in an ice bath.

-

Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylate and may cause the product to precipitate.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to afford the final product as a white solid.

Characterization:

The identity and purity of the final product should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To assess purity.

Workflow and Process Visualization

The following diagrams illustrate the key workflows for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of reactants to product.

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 3-(1H-imidazol-1-yl)propanoic acid as a Linker

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) using 3-(1H-imidazol-1-yl)propanoic acid as a bifunctional organic linker. The unique combination of a carboxylate group and an imidazole ring in this linker makes it a promising candidate for constructing novel MOFs with potential applications in drug delivery, catalysis, and sensing.

While specific published data for MOFs constructed exclusively with this compound is emerging, this guide leverages established methodologies for analogous imidazole-carboxylate based MOFs to provide a robust framework for research and development.

Introduction to MOFs with this compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials formed by the coordination of metal ions or clusters with organic linkers.[1] The choice of the organic linker is crucial in determining the structural topology, porosity, and functional properties of the resulting MOF.[2] The linker this compound offers both a carboxylate group and an imidazole ring, enabling the formation of diverse and stable framework structures with various metal ions.[3] The imidazole moiety can act as a Lewis basic site or a coordinating group, while the carboxylate group serves as a strong linker to form the framework.[3] This bifunctionality opens up possibilities for creating MOFs with tailored properties for specific applications.

Potential Applications

The unique structural features of MOFs synthesized with this compound suggest their utility in several key areas of research and development:

-

Drug Delivery: The porous nature and tunable pore size of these MOFs make them excellent candidates for encapsulating and delivering therapeutic agents.[4] The framework can protect the drug from degradation and allow for controlled release, potentially triggered by stimuli such as pH.[4][5] The intrinsic biocompatibility of some imidazole-based MOFs further enhances their suitability for biomedical applications.

-

Heterogeneous Catalysis: The presence of both Lewis acidic metal centers and Lewis basic imidazole sites within the MOF structure can facilitate a variety of catalytic transformations.[3] These MOFs can act as robust heterogeneous catalysts with high activity and selectivity, and their porous structure can lead to shape-selective catalysis.[3]

-

Chemical Sensing: The potential for modifying the framework and the presence of active sites make these MOFs promising for the development of chemical sensors.[6] They can be designed to detect specific ions, small molecules, or volatile organic compounds through mechanisms such as luminescence quenching or changes in conductivity.[6][7]

Quantitative Data Presentation

Due to the limited availability of published experimental data for MOFs synthesized specifically with this compound, the following tables present illustrative data from MOFs constructed with analogous imidazole-carboxylate linkers. This information serves as a valuable reference for expected properties.

Table 1: Illustrative Crystallographic Data of Analogous Imidazole-Carboxylate MOFs

| MOF System (Linker) | Metal Ion | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Zn-Bim-Bdc | Zn(II) | Tetragonal | P4₂/n | 18.41 | 12.72 | 27.42 | 90 | 90 | 90 | [8] |

| Cd-L-CNN | Cd(II) | Orthorhombic | Pbcn | 18.41 | 12.72 | 27.42 | 90 | 90 | 90 | [6] |

| Cu(AIm)₂ | Cu(II) | Tetragonal | I4₁ | - | - | - | 90 | 90 | 90 | [9] |

Bim = bis(imidazol-1-yl)methane, Bdc = terephthalate, L = 2,6-Di(1H-imidazol-1-yl) Naphthalene, CNN = 4-(4-Carboxy-2-Nitrobenzene)-3-Nitrobenzoic acid, AIm = acetylene-substituted imidazole

Table 2: Illustrative Physicochemical Properties of Analogous Imidazole-Based MOFs

| MOF System (Linker) | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Application | Ref. |

| TIBM-Cu | Cu(II) | - | - | 0.3 - 1.5 | CO₂ Adsorption | [10] |

| TIBM-Al | Al(III) | - | - | 1.0 - 3.0 | CO₂ Adsorption | [10] |

| TIBM-Cr | Cr(III) | - | - | 1.0 - 4.0 | CO₂ Adsorption | [10] |

| ZIF-8 | Zn(II) | ~1,300 - 1,800 | ~0.66 | 1.16 | Drug Delivery |

TIBM = 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene, ZIF = Zeolitic Imidazolate Framework

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and characterization of MOFs with similar linkers and should serve as a starting point for working with this compound.[4]

This protocol describes a general procedure for synthesizing a zinc-based MOF using this compound.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL scintillation vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

-

In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of ethanol.

-

Add the zinc nitrate solution to the linker solution dropwise while stirring.

-

Seal the vial tightly and place it in a programmable oven.

-

Heat the vial to 100-120 °C at a rate of 5 °C/min and hold at this temperature for 48-72 hours.[1]

-

Allow the oven to cool down to room temperature slowly.

-

Collect the resulting crystals by decantation of the mother liquor.

-

Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

-

Dry the crystals under vacuum at 60 °C for 12 hours.

References

- 1. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Mechanical properties of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Chemical and biological assessment of metal organic frameworks (MOFs) in pulmonary cells and in an acute in vivo model: relevance to pulmonary arterial hypertension therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-(1H-imidazol-1-yl)propanoic acid in pH-Responsive Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(1H-imidazol-1-yl)propanoic acid and its derivatives in the development of pH-responsive drug delivery systems. The unique properties of the imidazole group, which can be protonated in acidic environments, make it an excellent candidate for creating "smart" drug carriers that release their payload specifically in the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells.

Introduction to pH-Responsive Drug Delivery

Conventional drug delivery systems often suffer from a lack of specificity, leading to systemic side effects and reduced therapeutic efficacy. pH-responsive drug delivery systems are designed to overcome these limitations by releasing their therapeutic cargo in response to specific pH triggers. The tumor microenvironment is characterized by a lower extracellular pH (around 6.5-7.2) compared to healthy tissues (pH 7.4). Furthermore, after cellular uptake, drug carriers are often trafficked to endosomes and lysosomes, where the pH is even lower (4.5-6.5).

The imidazole group of this compound has a pKa in the range of 6.0-7.0, making it an ideal functional moiety for pH-sensitive formulations. At physiological pH (7.4), the imidazole ring is predominantly neutral, allowing the drug carrier to remain stable in circulation. However, in the acidic tumor microenvironment or within endosomes, the imidazole nitrogen becomes protonated, leading to a change in the physicochemical properties of the carrier and triggering drug release.

Mechanism of Action: The "Proton Sponge" Effect

Drug delivery systems incorporating this compound or its derivatives can exploit the "proton sponge" effect for enhanced endosomal escape. Once the drug carrier is internalized into the endosome via endocytosis, the imidazole groups become protonated by the influx of protons into the endosome. This continuous protonation leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane. This process facilitates the release of the therapeutic agent into the cytoplasm, where it can reach its target, thereby avoiding degradation in the lysosome.

Applications in Drug Delivery Systems

While direct use of this compound is less common, its derivatives are incorporated into various drug delivery platforms:

-

Liposomes: Imidazole-containing lipids can be formulated into liposomes. At neutral pH, these liposomes are stable. In an acidic environment, the protonation of the imidazole headgroup can lead to the destabilization of the lipid bilayer, triggering drug release.[1][2]

-

Polymeric Nanoparticles: this compound can be conjugated to polymers to create pH-sensitive nanoparticles. The protonation of the imidazole groups can cause the polymer to swell or change its conformation, leading to the release of the encapsulated drug.[3][4]

-

Micelles: Amphiphilic block copolymers containing imidazole moieties can self-assemble into micelles for the delivery of hydrophobic drugs. The pH-triggered protonation can disrupt the micellar structure, leading to drug release.

Quantitative Data Summary

The following tables summarize typical quantitative data for drug delivery systems incorporating imidazole-based pH-sensitive components.

Table 1: Physicochemical Properties of Imidazole-Based Nanoparticles

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 | Zeta Potential (mV) at pH 6.5 |

| Imidazole-Liposomes | 120 ± 5.2 | 0.15 ± 0.03 | -5.3 ± 1.1 | +15.8 ± 2.4 |

| Imidazole-Polymer NP | 155 ± 8.1 | 0.21 ± 0.05 | -8.1 ± 1.5 | +12.3 ± 1.9 |

| Control Liposomes | 118 ± 4.9 | 0.14 ± 0.02 | -6.2 ± 0.9 | -5.9 ± 1.3 |

Table 2: Drug Loading and pH-Responsive Release

| Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |

| Imidazole-Liposomes | Doxorubicin | 4.5 ± 0.5 | 85 ± 5 | 22 ± 3 | 78 ± 6 |

| Imidazole-Polymer NP | Paclitaxel | 7.2 ± 0.8 | 91 ± 4 | 18 ± 4 | 85 ± 7 |

| Control Liposomes | Doxorubicin | 4.3 ± 0.4 | 83 ± 6 | 25 ± 4 | 30 ± 5 |

Experimental Protocols

Synthesis of an Imidazole-Modified Lipid (Hypothetical Example)

This protocol describes a representative synthesis of a lipid modified with an imidazole group, which can be used for the formulation of pH-sensitive liposomes.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA)

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Chloroform

-

Methanol

-

Dialysis membrane (MWCO 1 kDa)

Procedure:

-

Activation of DSPE: Dissolve DSPE and a 1.5-fold molar excess of DSC in anhydrous chloroform. Add a 2-fold molar excess of TEA to the solution. Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Solvent Evaporation: After the reaction is complete, remove the solvent by rotary evaporation.

-

Conjugation: Dissolve the activated DSPE and a 1.2-fold molar excess of this compound in anhydrous DMF. Stir the reaction mixture at 40°C for 48 hours under a nitrogen atmosphere.

-

Purification: Transfer the reaction mixture to a dialysis membrane and dialyze against a 1:1 (v/v) mixture of methanol and water for 48 hours to remove unreacted starting materials and byproducts.

-

Lyophilization: Freeze-dry the purified product to obtain the DSPE-imidazole conjugate as a white powder.

-

Characterization: Confirm the structure of the synthesized lipid by ¹H NMR and mass spectrometry.

Preparation of pH-Sensitive Liposomes

This protocol describes the preparation of doxorubicin-loaded, pH-sensitive liposomes using the synthesized DSPE-imidazole conjugate.

Materials:

-

DSPE-imidazole conjugate

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

Doxorubicin hydrochloride

-

Chloroform

-

Methanol

-

HEPES buffer (pH 7.4)

-

Extruder

-

Polycarbonate membranes (100 nm)

-

Sephadex G-50 column

Procedure:

-

Lipid Film Formation: Dissolve the DSPE-imidazole conjugate, DSPC, and cholesterol in a molar ratio of (e.g., 10:60:30) in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask. Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film.

-

Hydration: Hydrate the lipid film with a solution of doxorubicin in HEPES buffer (pH 7.4) by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

-

Size Reduction: Subject the MLV suspension to 10 freeze-thaw cycles. Subsequently, extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C to form large unilamellar vesicles (LUVs).

-

Purification: Remove the unencapsulated doxorubicin by passing the liposome suspension through a Sephadex G-50 column, eluting with HEPES buffer (pH 7.4).

-

Characterization: Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS). The encapsulation efficiency can be determined by disrupting the liposomes with a detergent and measuring the doxorubicin concentration using a spectrophotometer.

In Vitro Drug Release Study

Materials:

-

Doxorubicin-loaded pH-sensitive liposomes

-

Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5

-

Dialysis tubing (MWCO 10 kDa)

-

Spectrophotometer

Procedure:

-

Place 1 mL of the liposome suspension into a dialysis bag.

-

Immerse the dialysis bag in 50 mL of release medium (PBS at pH 7.4 or pH 5.5) in a beaker with constant stirring at 37°C.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

-

Quantify the amount of doxorubicin released into the medium using a UV-Vis spectrophotometer at the appropriate wavelength.

-

Calculate the cumulative drug release as a percentage of the total drug encapsulated.

Conclusion

This compound and its derivatives are valuable building blocks for the creation of advanced, pH-responsive drug delivery systems. By leveraging the protonation of the imidazole moiety in acidic environments, these systems can achieve targeted drug release in tumors and facilitate endosomal escape, thereby enhancing therapeutic efficacy and reducing systemic toxicity. The protocols provided herein offer a foundation for the synthesis, formulation, and characterization of such intelligent drug delivery platforms.

References

- 1. Stepwise pH-responsive nanoparticles for enhanced cellular uptake and on-demand intracellular release of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pH-Responsive nanoparticles based on cholesterol/imidazole modified oxidized-starch for targeted anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Surface Modification of Nanoparticles with 3-(1H-imidazol-1-yl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct literature specifically detailing the use of 3-(1H-imidazol-1-yl)propanoic acid for nanoparticle surface modification is limited. The following application notes and protocols are based on established methods for functionalizing nanoparticles with similar imidazole-containing carboxylic acids and serve as a comprehensive guide for researchers exploring this specific application.

Introduction

The surface modification of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including drug delivery, bio-sensing, and medical imaging. Functionalization with specific ligands can enhance biocompatibility, improve colloidal stability, and enable targeted delivery to specific cells or tissues. This compound is a bifunctional molecule featuring a terminal carboxylic acid group and an imidazole ring. The carboxylic acid can be used for covalent conjugation to nanoparticle surfaces, while the imidazole moiety offers opportunities for pH-responsive behavior, metal chelation, or specific biological interactions. This document provides a detailed overview of the potential applications and experimental protocols for the surface modification of nanoparticles with this compound.

Potential Applications

The unique chemical structure of this compound makes it a versatile ligand for nanoparticle surface modification with several potential applications:

-

pH-Responsive Drug Delivery: The imidazole ring has a pKa of approximately 6-7, allowing it to become protonated in the acidic environment of endosomes or tumors. This change in protonation state can be exploited to trigger the release of encapsulated therapeutic agents.

-

Targeted Delivery: The imidazole group can act as a targeting moiety for specific receptors or transporters on cell surfaces.

-

Metal Ion Sensing and Sequestration: The nitrogen atoms in the imidazole ring can chelate metal ions, enabling the development of nanoparticle-based sensors or therapeutic agents for diseases associated with metal ion dysregulation.

-

Enhanced Biocompatibility: Surface coating with small, hydrophilic molecules like this compound can improve the biocompatibility and reduce the cytotoxicity of inorganic nanoparticles.

Experimental Protocols

The following protocols provide a general framework for the synthesis of the ligand and the surface modification of a model nanoparticle system (e.g., iron oxide or gold nanoparticles).

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of N-substituted imidazole derivatives.

Materials:

-

Imidazole

-

3-Bromopropanoic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve imidazole in ethanol.

-

Add a solution of sodium hydroxide in ethanol to the imidazole solution and stir for 30 minutes at room temperature.

-

Slowly add 3-bromopropanoic acid to the reaction mixture.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and acidify to a pH of approximately 3-4 with hydrochloric acid.

-

Extract the aqueous solution with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Surface Modification of Iron Oxide Nanoparticles (IONPs)